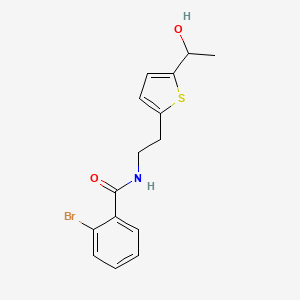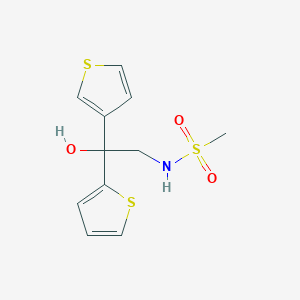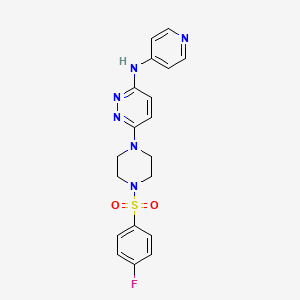![molecular formula C14H10ClFN4O3 B2711037 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one CAS No. 1796917-11-7](/img/structure/B2711037.png)
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is a complex organic compound that features a unique combination of a pyridine ring substituted with chlorine and nitro groups, an azetidinone ring, and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration of Pyridine: The initial step involves the nitration of pyridine to form 3-nitropyridine.
Formation of Azetidinone Ring: The next step involves the formation of the azetidinone ring.
Coupling with Fluorophenyl Group: Finally, the azetidinone intermediate is coupled with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azetidinone ring, to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and dimethylformamide (DMF) are commonly used reagents and solvents for substitution reactions.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to study biochemical pathways and mechanisms of action in cells.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structural features allow it to bind to these targets with high affinity, thereby influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: Shares the nitro group on the pyridine ring but lacks the azetidinone and fluorophenyl groups.
4-Chloro-3-nitropyridine: Similar in structure but with the chlorine atom at a different position.
1-(4-Fluorophenyl)azetidin-2-one: Contains the azetidinone and fluorophenyl groups but lacks the nitropyridine moiety.
Uniqueness
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is unique due to its combination of a nitropyridine ring, an azetidinone ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
3-[(3-chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O3/c15-11-5-10(20(22)23)6-17-13(11)18-12-7-19(14(12)21)9-3-1-8(16)2-4-9/h1-6,12H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOYLWHQANYPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=C(C=C(C=N3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanesulfonamide](/img/structure/B2710955.png)
![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)
![2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2710962.png)
![(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2710963.png)


![2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2710968.png)



![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)
![N-ethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)
![(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2710977.png)
